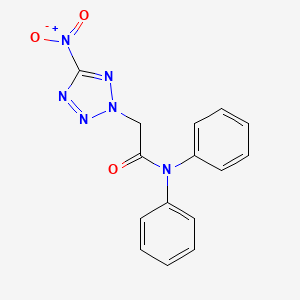
1-benzoyl-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-isopropylpiperazine (BZP) is a psychoactive drug that belongs to the piperazine chemical class. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. BZP is known for its stimulant effects and has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Charge Transfer Complex Analysis
Research by Abbu et al. (2019) focused on the charge transfer (CT) complex formation of 1-benzoylpiperazine (1-BP) with 2, 3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), demonstrating its potential for stoichiometric and thermodynamic analysis. This study utilized spectrophotometry in acetonitrile at various temperatures, revealing the CT complex's exothermic formation and high stability, supported by both experimental and computational density functional theory (DFT) studies (Abbu et al., 2019).
Carbonic Anhydrase Inhibition
Mancuso et al. (2020) synthesized and biochemically evaluated a series of substituted benzenesulfonamides, including 1-benzoyl-4-isopropylpiperazine derivatives, as inhibitors of carbonic anhydrase (CA) isoforms. These compounds show promise for identifying new therapeutics, with specific derivatives demonstrating selectivity towards certain CA isoforms crucial in brain function and tumor expression (Mancuso et al., 2020).
HIV-1 Attachment Inhibition
A study by Meanwell et al. (2009) characterized 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as an inhibitor of HIV-1 attachment, interfering with viral gp120 and host cell receptor CD4 interaction. This research explored the effects of structural variation on the benzamide moiety, indicating a potential for developing novel antiviral agents (Meanwell et al., 2009).
Neurotoxic Effects Analysis
Katz et al. (2018) compared the neurotoxic effects of benzylpiperazine and benzoylpiperazine on a dopaminergic human neuroblastoma cell line, shedding light on the mechanisms leading to neuronal cell death. This comparison provides insights into the cellular-based neurotoxicity induced by these compounds, crucial for understanding their potential risks (Katz et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPXDCTEPCQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)
![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)
![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)


![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)
